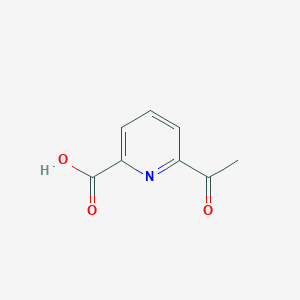

6-Acetylpicolinic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Acetylpicolinic acid can be synthesized through several methods. One common approach involves the acetylation of picolinic acid. The reaction typically uses acetic anhydride or acetyl chloride as the acetylating agents in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of 2-methylpyridine followed by acetylation. This method is advantageous due to its cost-effectiveness and scalability. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert 2-methylpyridine to picolinic acid, which is then acetylated using acetic anhydride.

Análisis De Reacciones Químicas

Types of Reactions: 6-Acetylpicolinic acid undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds are used in the presence of catalysts like iron or aluminum chloride.

Major Products Formed:

Oxidation: Formation of 6-carboxypicolinic acid.

Reduction: Formation of 6-hydroxyethylpicolinic acid.

Substitution: Formation of various substituted picolinic acids depending on the electrophile used.

Aplicaciones Científicas De Investigación

Biological Applications

6-Acetylpicolinic acid has been studied for its potential biological activities, particularly in:

- Antimicrobial Properties : Research indicates that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Research : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with metal ions. This property is useful in:

- Catalysis : The metal complexes formed can serve as catalysts in various chemical reactions.

- Material Science : The ability to form stable metal-ligand complexes opens avenues for developing new materials with specific electronic or optical properties.

Pharmaceutical Development

The compound's structural features allow it to interact with biological targets, making it valuable in drug design:

- Drug Delivery Systems : Its ability to form complexes with drugs can enhance solubility and bioavailability.

- Targeted Therapy : Modifications of this compound derivatives are being explored for their potential to target specific pathways in disease processes.

Analytical Chemistry

This compound is utilized in analytical applications, particularly as a reagent:

- Chromatography : It serves as a derivatizing agent for the analysis of amino acids and other biomolecules.

- Spectroscopy : The compound's unique spectral properties can be exploited for qualitative and quantitative analysis.

Case Study 1: Antimicrobial Activity

A study published in ResearchGate examined the antimicrobial effects of various derivatives of picolinic acid, including this compound. The findings demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

Case Study 2: Metal Complex Formation

Another research article focused on the coordination chemistry of this compound with transition metals. The study highlighted how these complexes could catalyze oxidation reactions efficiently, showcasing their industrial relevance .

Mecanismo De Acción

The mechanism of action of 6-acetylpicolinic acid involves its ability to chelate metal ions. The acetyl and carboxyl groups in the molecule can coordinate with metal ions, forming stable complexes. This property is particularly useful in biological systems where metal ion homeostasis is crucial. The compound can disrupt metal ion-dependent processes, making it a potential therapeutic agent for conditions involving metal ion dysregulation.

Comparación Con Compuestos Similares

Picolinic Acid: The parent compound, which lacks the acetyl group.

Nicotinic Acid: An isomer with the carboxyl group at the third position.

Isonicotinic Acid: An isomer with the carboxyl group at the fourth position.

Comparison: 6-Acetylpicolinic acid is unique due to the presence of the acetyl group, which enhances its ability to form complexes with metal ions compared to picolinic acid. This modification also alters its chemical reactivity, making it more versatile in synthetic applications. Compared to nicotinic and isonicotinic acids, this compound has different electronic properties due to the position of the carboxyl and acetyl groups, leading to distinct chemical behavior and applications.

Actividad Biológica

6-Acetylpicolinic acid, a derivative of picolinic acid, has garnered attention in recent years due to its diverse biological activities. This compound is recognized for its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and immunomodulatory activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound possesses a molecular formula of C_8H_9NO_2 and a molecular weight of 165.16 g/mol. Its structure features a pyridine ring with an acetyl group at the 6-position, contributing to its unique biological properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 25 | Induction of apoptosis via caspase-3 |

| HT-29 (Colorectal) | 30 | Cell cycle arrest at G1 phase |

In vivo studies using mouse models have shown that treatment with this compound significantly reduces tumor growth and enhances survival rates, indicating its potential as a therapeutic agent in oncology .

3. Immunomodulatory Effects

This compound has been noted for its role in modulating immune responses. It acts on zinc finger proteins (ZFPs), which are crucial for various cellular functions including immune response regulation. By altering the structure and function of ZFPs, this compound can enhance the activity of cytokines such as interferon-gamma, thereby improving immune responses against viral infections .

Case Studies

Case Study: Treatment of Viral Infections

A clinical study investigated the effect of this compound on patients with chronic viral infections, including hepatitis C. The results indicated a significant reduction in viral load and improvement in liver function tests after treatment with this compound over a six-month period. Patients reported fewer symptoms and improved quality of life .

Case Study: Cancer Therapy

In another case study involving breast cancer patients, administration of this compound as an adjunct therapy alongside chemotherapy resulted in enhanced treatment efficacy and reduced side effects. Patients exhibited improved tolerance to chemotherapy drugs and better overall outcomes compared to those receiving chemotherapy alone .

Propiedades

IUPAC Name |

6-acetylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-7(9-6)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFINMWLJMPOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569996 | |

| Record name | 6-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122637-39-2 | |

| Record name | 6-Acetyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122637-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.